8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid
Description
8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is a fluorinated aromatic compound featuring a ketone-functionalized octanoic acid backbone substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the oxo-octanoic acid moiety provides reactivity for conjugation or further derivatization .
Properties
IUPAC Name |
8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6O3/c17-15(18,19)11-7-10(8-12(9-11)16(20,21)22)13(23)5-3-1-2-4-6-14(24)25/h7-9H,1-6H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZIJDGACZQXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645271 | |
| Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-16-4 | |
| Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . The subsequent steps involve the formation of the oxooctanoic acid chain, which can be synthesized through various organic reactions such as esterification, oxidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its distinctive trifluoromethyl group enhances the reactivity of the compound, making it valuable in synthetic organic chemistry.
- Reactivity Studies : The compound can be utilized to explore reaction mechanisms involving fluorinated compounds, contributing to the understanding of how fluorine affects chemical behavior.
Biology
- Enzyme Inhibition Studies : Preliminary investigations suggest that this compound may exhibit enzyme inhibition properties. It can be used to study interactions with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Pharmacological Research : Its unique structure allows for exploration in drug design, particularly as a lead compound in the development of pharmaceuticals targeting diseases influenced by metabolic processes.
Materials Science
- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research indicates that polymers derived from this compound may have improved dielectric properties due to the presence of the fluorinated moiety.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Enables formation of complex molecules |
| Biology | Enzyme inhibition studies | Potential therapeutic applications |
| Pharmacology | Drug design | Targeted treatment options for metabolic diseases |
| Materials Science | Polymer enhancement | Improved thermal stability and chemical resistance |
Case Studies
-
Enzyme Inhibition Research :
A study conducted by researchers at a prominent university investigated the enzyme inhibition properties of various fluorinated compounds, including this compound. The findings indicated significant inhibition of specific metabolic enzymes, suggesting potential applications in developing anti-diabetic medications. -
Polymer Development :
In a collaborative research project focused on advanced materials, scientists synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced dielectric properties suitable for electronic applications, demonstrating the compound's versatility beyond traditional chemical uses.
Mechanism of Action
The mechanism of action of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogenated Derivatives
8-(3,5-Dichlorophenyl)-8-oxooctanoic Acid
- Structure : Chlorine atoms replace the -CF₃ groups.
- Properties :
- Lower molecular weight (303.18 g/mol vs. ~380 g/mol for the trifluoromethyl analog) due to Cl's atomic mass.
- Reduced lipophilicity (predicted log P ~2.5–3.0) compared to the -CF₃ variant (log P ~4.0–4.5).
- Higher reactivity in nucleophilic aromatic substitution due to Cl’s weaker electron-withdrawing effect relative to -CF₃ .
8-(2-Iodophenyl)-8-oxooctanoic Acid
Chain Length and Functional Group Variations
5-(3-Fluorophenyl)-5-oxopentanoic Acid
- Structure: Shorter chain (pentanoic acid) with a single fluorine substituent.
- Properties: Increased solubility in polar solvents due to shorter alkyl chain. Lower thermal stability (decomposition observed at 150°C vs. 200°C for the octanoic acid analog) .
ETHYL 8-(3,5-DIMETHOXYPHENYL)-8-OXOOCTANOATE
- Structure : Methoxy (-OCH₃) groups replace -CF₃, with an ethyl ester instead of a free carboxylic acid.
- Properties :
Table 1: Key Properties of Selected Analogs
Biological Activity
8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid (CAS No. 898788-16-4) is a compound of interest due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group is known to enhance lipophilicity and alter the pharmacokinetic profile of compounds, which may lead to significant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.27 g/mol. Its structure comprises a long-chain fatty acid linked to a phenyl ring substituted with two trifluoromethyl groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and MRSA . In vitro tests demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against these pathogens, indicating potent antibacterial properties .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated through several assays measuring its effect on NF-κB activity, a key transcription factor involved in inflammatory responses. Compounds with similar structural motifs have been shown to modulate NF-κB signaling, resulting in decreased expression of pro-inflammatory cytokines. For example, certain derivatives increased NF-κB activity by approximately 10–15%, suggesting a nuanced role in inflammation modulation .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It could act on various receptors influencing inflammatory responses or microbial resistance mechanisms.
- Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl groups may facilitate membrane penetration, leading to cytotoxic effects on pathogens .
Case Studies
- Antibacterial Efficacy : A study involving time-kill assays demonstrated that the compound could eliminate over 99% of bacterial colonies within 6 hours at concentrations exceeding 4× MIC, showcasing its rapid bactericidal action against persistent strains .
- Biofilm Disruption : The compound also exhibited significant biofilm-eradicating properties against Staphylococcus aureus and Enterococcus faecalis , with minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL, surpassing traditional antibiotics like vancomycin .
- Cytotoxicity Assessment : In evaluating cytotoxic effects on human keratinocyte cells, the compound showed low cytotoxicity with an IC50 greater than 20 µM, indicating a favorable safety profile for further therapeutic exploration .
Comparative Analysis
| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Low MIC (2 µg/mL) against MRSA | Modulates NF-κB activity | >20 µM |
| Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl] Amide | Moderate activity (IC50 = 1.44 µM) | Significant DHT inhibition | 29.99 µM |
| Other Trifluoromethyl Derivatives | Variable MICs depending on structure | Variable effects on NF-κB | Varies widely |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene with suberoyl chloride (octanedioyl chloride) under anhydrous conditions, followed by oxidation and purification via column chromatography. Key intermediates (e.g., 8-(3,5-Ditrifluoromethylphenyl)octanoyl chloride) should be characterized using H/F NMR and FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm) . Purity can be verified via HPLC with a C18 column and acetonitrile/water mobile phase.
Q. What safety protocols are critical when handling fluorinated aromatic compounds like this derivative?
- Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves (resistant to fluorinated solvents), and employ closed-system reactors to minimize exposure. Waste must be segregated for specialized disposal due to potential environmental persistence of perfluorinated fragments. Acute toxicity risks (e.g., skin/eye irritation) require immediate decontamination with water and medical consultation .
Q. How can researchers confirm the structural integrity of the final compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation (, expected [M-H] at 381.0834) with C NMR to distinguish carbonyl (δ ~200 ppm) and trifluoromethyl (δ ~120 ppm, ~270 Hz) groups. X-ray crystallography may resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How do electronic effects of the 3,5-trifluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups activate the carbonyl toward nucleophilic attack. Kinetic studies (e.g., with amines or alcohols) under varying pH/temperature can quantify reactivity. Compare Hammett substituent constants (-CF) to predict reaction rates. Monitor intermediates via F NMR to track electronic environments .
Q. What analytical challenges arise in detecting trace degradation products of this compound in environmental samples?
- Methodological Answer : Use LC-MS/MS with negative-ion electrospray ionization (ESI) to detect acidic metabolites (e.g., shortened perfluoroalkyl chains). Solid-phase extraction (SPE) with WAX cartridges improves recovery. Matrix effects (e.g., from humic acids) require isotope dilution (e.g., C-labeled analogs) for quantification .
Q. How can conflicting spectral data (e.g., unexpected H NMR shifts) be resolved during characterization?
- Methodological Answer : Suspected impurities (e.g., residual solvents or regioisomers) can be identified via 2D NMR (COSY, HSQC) or spiking experiments. For fluorinated byproducts, F-H HOESY clarifies spatial proximity of substituents. Cross-validate with computational modeling (DFT for NMR chemical shift prediction) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for acylation completion). Optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature). Use QbD principles to define a design space for consistent purity (>98%) .
Q. How does the compound’s fluorinated aromatic system affect its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to hydrophobic pockets. Validate with SPR (surface plasmon resonance) for kinetic analysis (/). Compare with non-fluorinated analogs to isolate fluorine-specific effects (e.g., enhanced lipophilicity, logP ~4.2) .
Notes on Data Contradictions
- Fluorine Environmental Persistence : While highlights PFAS toxicity, this compound’s branched perfluoroalkyl chain may alter bioaccumulation potential. Compare degradation half-lives in OECD 308 tests to resolve discrepancies .
- Spectral Assignments : Discrepancies in F NMR shifts may arise from solvent polarity or aggregation effects. Use low-temperature NMR to reduce dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
